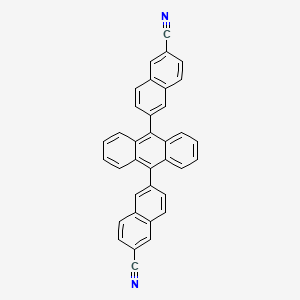
6,6'-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features an anthracene core with two naphthalene-2-carbonitrile groups attached at the 6 and 6’ positions. Its distinct molecular structure makes it a valuable material in the development of advanced materials, particularly in the field of organic electronics and photonics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) typically involves the reaction of anthracene derivatives with naphthalene-2-carbonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-carbon bonds between the anthracene and naphthalene moieties .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrocarbon derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds .
Applications De Recherche Scientifique
6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying photophysical properties.
Biology: Employed in bioimaging and as a fluorescent probe due to its strong fluorescence emission.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism by which 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) exerts its effects is primarily related to its electronic and photophysical properties. The compound’s ability to absorb and emit light makes it useful in various applications, such as fluorescence imaging and OLEDs. The molecular targets and pathways involved include interactions with light-sensitive receptors and the generation of reactive oxygen species (ROS) in photodynamic therapy .
Comparaison Avec Des Composés Similaires
9,10-Di(2-naphthyl)anthracene: Known for its high thermal stability and use in blue OLEDs.
9-Anthracenecarbonitrile: Utilized in charge separation studies and as an electron acceptor.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A singlet oxygen probe used in oxidative stress research.
Uniqueness: 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) stands out due to its specific structural configuration, which imparts unique photophysical properties. Its dual naphthalene-2-carbonitrile groups enhance its fluorescence and stability, making it particularly valuable in advanced material applications .
Propriétés
Numéro CAS |
873221-91-1 |
|---|---|
Formule moléculaire |
C36H20N2 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
6-[10-(6-cyanonaphthalen-2-yl)anthracen-9-yl]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C36H20N2/c37-21-23-9-11-27-19-29(15-13-25(27)17-23)35-31-5-1-2-6-32(31)36(34-8-4-3-7-33(34)35)30-16-14-26-18-24(22-38)10-12-28(26)20-30/h1-20H |
Clé InChI |
PWSRIMODFNFWQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC5=C(C=C4)C=C(C=C5)C#N)C6=CC7=C(C=C6)C=C(C=C7)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene](/img/structure/B12595061.png)
![Oxazole, 2-[(decylsulfonyl)methyl]-4,5-dihydro-](/img/structure/B12595066.png)

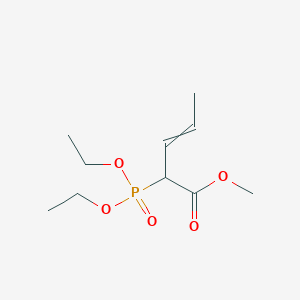
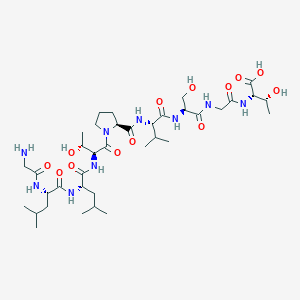
![N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide](/img/structure/B12595091.png)
![[(2-Hexyl-4,5-dimethylcyclohexa-1,4-dien-1-YL)sulfanyl]benzene](/img/structure/B12595097.png)
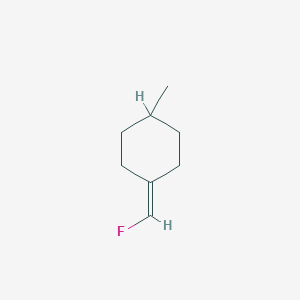
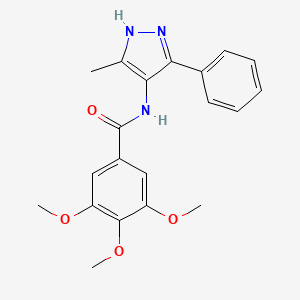
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)


![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
